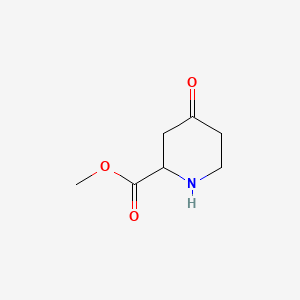

Methyl 4-oxopiperidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

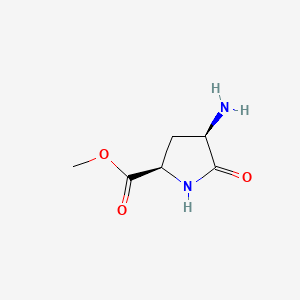

“Methyl 4-oxopiperidine-2-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is also known as “Methyl 2-oxopiperidine-4-carboxylate” and has a molecular weight of 157.17 . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for “Methyl 4-oxopiperidine-2-carboxylate” is1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 4-oxopiperidine-2-carboxylate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized databases or scientific literature.Aplicaciones Científicas De Investigación

Asymmetric Benzylation : Methyl 4-oxo-3-piperidinecarboxylate was used in asymmetric benzylation, producing chiral compounds useful in the preparation of biologically active substances (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of Protein Tyrosine Kinase Inhibitors : An efficient synthesis method was proposed for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the Jak3 inhibitor CP-690550, starting from 4-methylpyridinium (Xin-zhi, 2011).

Formation of 3-Azabicyclo[3.3.1]nonane Derivatives : Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds result in the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, with studies focusing on stereochemical aspects of these reactions (Vafina et al., 2003).

Fermentation Studies with Penicillium chrysogenum : 6-Oxopiperidine-2-carboxylic acid was assayed in fermentations of Penicillium chrysogenum PQ-96, showing its accumulation during penicillin G biosynthesis (Kurz↦kowski et al., 1990a) and its ability to reverse l-lysine inhibition of penicillin G production (Kurz↦kowski et al., 1990b).

Preparation of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

Protein Synthesis Inhibition : Various methylated 4-oxypiperidine derivatives were tested for their ability to inhibit protein synthesis in vitro, with a correlation found between the extent of methylation and inhibitory activity (Kuznetsov et al., 1986).

Safety and Hazards

“Methyl 4-oxopiperidine-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propiedades

IUPAC Name |

methyl 4-oxopiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTRXSXNELSCPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxopiperidine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)

![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)

![4-Oxatetracyclo[5.2.1.0~2,6~.0~3,5~]decane](/img/structure/B575506.png)